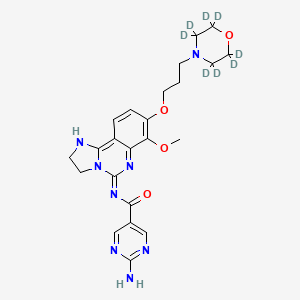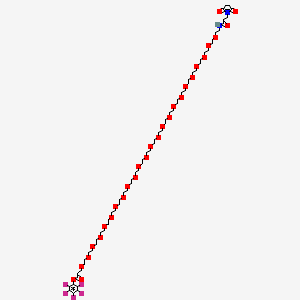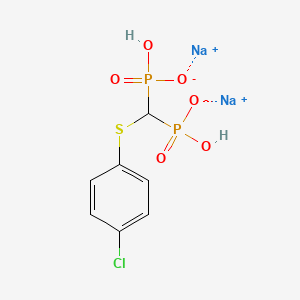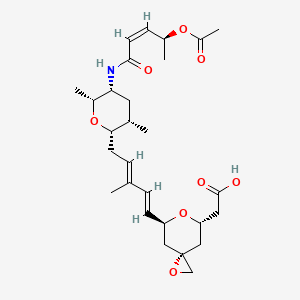
Thailanstatin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thailanstatin D is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thailanstatin D involves several steps, including the construction of key fragments such as the (2Z,4S)-4-acetoxy-2-butenamide fragment and the (all-cis)-2,3,5,6-tetrasubstituted tetrahydropyran fragment. These fragments are then joined by a dienyl chain to form the final compound . The synthetic routes often involve stereoselective methods for constructing tetrasubstituted dihydro- and tetrahydropyrans, utilizing reactions such as Heck/Saegusa-Ito cascade sequences and oxa-Michael cyclizations .
Industrial Production Methods: Industrial production of this compound has been improved through metabolic engineering of Burkholderia thailandensis MSMB43. By deleting specific genes involved in the biosynthetic pathway, researchers have significantly increased the yield of this compound in fermentation broths. For example, deletion of the tstR gene resulted in a more than seven-fold increase in this compound titer .
Análisis De Reacciones Químicas
Types of Reactions: Thailanstatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyran-forming reactions utilize a Heck/Saegusa-Ito cascade sequence to generate hydroxy α,β,γ,δ-unsaturated aldehyde precursors, followed by a catalyst-controlled oxa-Michael cyclization to furnish tetrasubstituted dihydropyrans .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include catalysts for the oxa-Michael cyclization and reagents for the Heck/Saegusa-Ito cascade sequence. The reaction conditions often involve controlled temperatures and specific solvents to ensure high stereocontrol and yield .
Major Products Formed: The major products formed from these reactions are tetrasubstituted dihydro- and tetrahydropyrans, which are key intermediates in the synthesis of this compound .
Aplicaciones Científicas De Investigación
Thailanstatin D has several scientific research applications due to its potent cytotoxic properties. It is used as a tool compound to study pre-mRNA splicing and its inhibition. In the field of medicine, this compound is being investigated as a potential anticancer agent due to its ability to inhibit spliceosome assembly and induce cytotoxicity in cancer cells . Additionally, it has applications in chemical biology research to understand the cellular effects of altered mRNA processing .
Mecanismo De Acción
Thailanstatin D exerts its effects by inhibiting the assembly of the spliceosome, a complex responsible for pre-mRNA splicing. It binds to splicing factor 3b, a subunit of the human spliceosome, thereby preventing the proper processing of pre-mRNA into mature mRNA. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cytotoxic effects in cells .
Comparación Con Compuestos Similares
These compounds share a common structural motif but differ in their terminal oxane rings and specific substituents . Thailanstatin D is unique due to its specific binding affinity and stability compared to other members of the family .
List of Similar Compounds:- Thailanstatin A
- Thailanstatin B
- Spliceostatin D
- FR901464
- FR901465
- FR901463
Propiedades
Fórmula molecular |
C28H41NO8 |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
2-[(3S,5S,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid |
InChI |
InChI=1S/C28H41NO8/c1-17(6-9-22-14-28(16-34-28)15-23(37-22)13-27(32)33)7-10-25-18(2)12-24(20(4)36-25)29-26(31)11-8-19(3)35-21(5)30/h6-9,11,18-20,22-25H,10,12-16H2,1-5H3,(H,29,31)(H,32,33)/b9-6+,11-8-,17-7+/t18-,19-,20+,22+,23+,24+,25-,28+/m0/s1 |
Clave InChI |
QPCQVHMOLDTVHX-LYSKETOYSA-N |
SMILES isomérico |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2C[C@@]3(C[C@H](O2)CC(=O)O)CO3)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
SMILES canónico |
CC1CC(C(OC1CC=C(C)C=CC2CC3(CC(O2)CC(=O)O)CO3)C)NC(=O)C=CC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


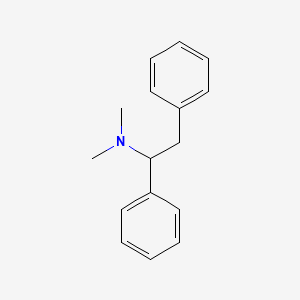

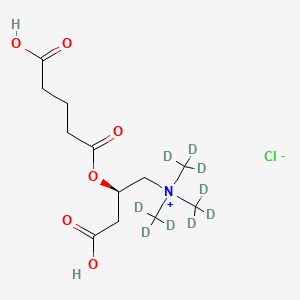
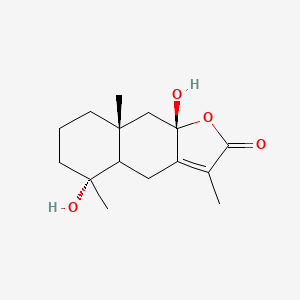
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
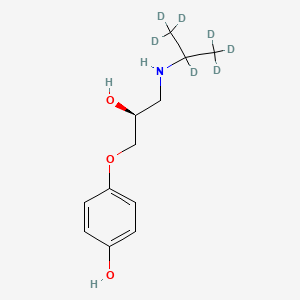
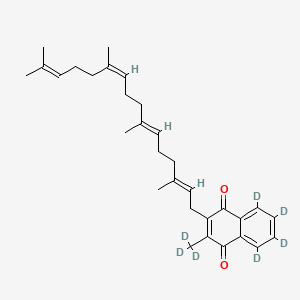
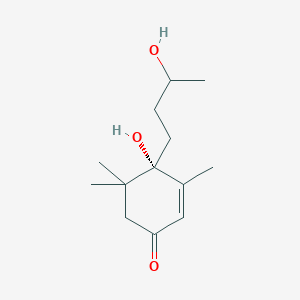

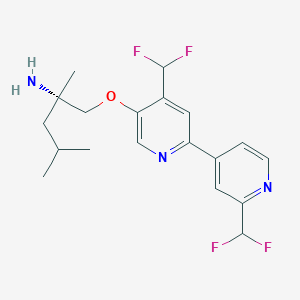
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
